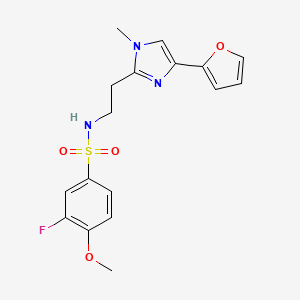
5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole (BDPT) is an organosulfur compound that has been studied for its potential applications in a wide range of scientific research areas. BDPT is a highly versatile molecule that is able to form strong bonds with many different types of molecules, making it an attractive target for research. BDPT has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In
Aplicaciones Científicas De Investigación
5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole has been studied for its potential applications in a wide range of scientific research areas. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in medicinal chemistry. In addition, 5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole has been studied for its potential applications in biochemistry and biotechnology, as it is able to form strong bonds with many different types of molecules.
Mecanismo De Acción
5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole is able to form strong bonds with many different types of molecules due to its unique structure. It contains a benzylsulfanyl group, which is able to form strong hydrogen bonds with other molecules. In addition, the 2,4-dichloro-5-isopropoxyphenyl ring is able to form strong π-π interactions with other molecules. These strong bonds allow 5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole to form strong complexes with other molecules, which can be used for various scientific research applications.
Biochemical and Physiological Effects
5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole has been studied for its potential applications in biochemistry and biotechnology. It has been found to bind to a variety of proteins, including enzymes, receptors, and nucleic acids. This binding can affect the activity of these proteins and can lead to changes in biochemical and physiological processes. In addition, 5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole has been found to be able to inhibit the activity of certain enzymes, which can have a wide range of effects on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole has several advantages for use in laboratory experiments. It is a highly versatile molecule that is able to form strong bonds with many different types of molecules, making it an attractive target for research. In addition, it is relatively easy to synthesize and can be isolated using standard chromatographic techniques. However, 5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole can be toxic and can cause skin irritation, so it should be handled with care in the laboratory.
Direcciones Futuras
The potential applications of 5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole are still being explored, and there are a number of potential future directions for research. One potential area of research is to explore the potential use of 5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole as a drug delivery vehicle. 5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole could be used to target specific cells and tissues, which could lead to the development of new drugs and therapies. In addition, 5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole could be used to study the structure and function of proteins, which could lead to a better understanding of the biochemical and physiological processes in the body. Finally, 5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole could be used to study the mechanisms of disease, which could lead to the development of new treatments and therapies.
Métodos De Síntesis
5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole can be synthesized from the reaction of benzylsulfanyl chloride with 2,4-dichloro-5-isopropoxyphenyl-1H-1,2,3,4-tetraazole in the presence of a base. This reaction is usually carried out in a dimethylformamide (DMF) solution at a temperature of about 40-45°C. The reaction can be monitored by thin-layer chromatography (TLC) and the final product can be isolated by column chromatography.
Propiedades
IUPAC Name |
5-benzylsulfanyl-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4OS/c1-11(2)24-16-9-15(13(18)8-14(16)19)23-17(20-21-22-23)25-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYJQUTKKNRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950761.png)


![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950768.png)
![2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2950772.png)

![3-hydroxy-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2950774.png)

![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2950776.png)

![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2950781.png)
![Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate](/img/structure/B2950782.png)